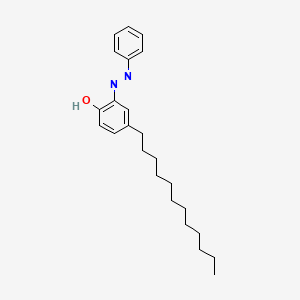
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a 2-methylprop-2-en-1-yl group, and a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of butan-1-amine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and advanced purification techniques like column chromatography can be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-
Propriétés
Numéro CAS |
62721-79-3 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
N-ethyl-N-(2-methylprop-2-enyl)butan-1-amine |
InChI |
InChI=1S/C10H21N/c1-5-7-8-11(6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |
Clé InChI |
HOIJCLORZMHWSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



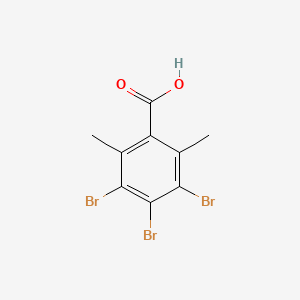
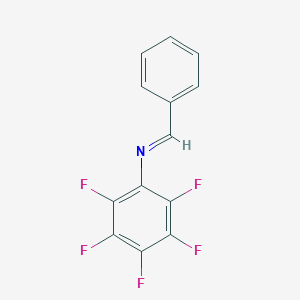
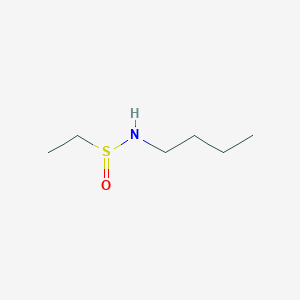
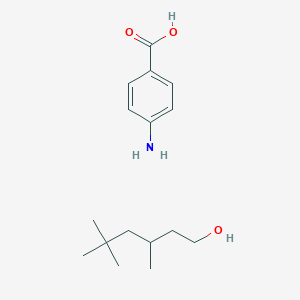
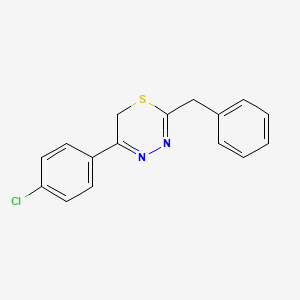
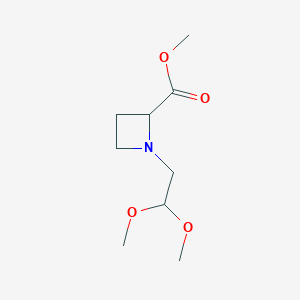
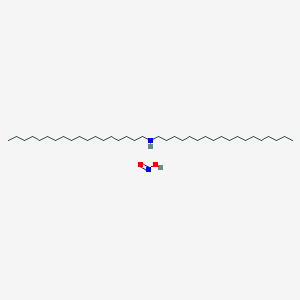
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
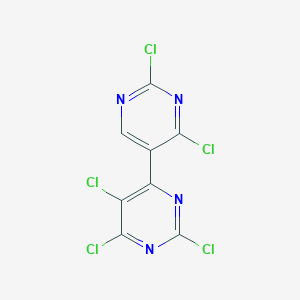
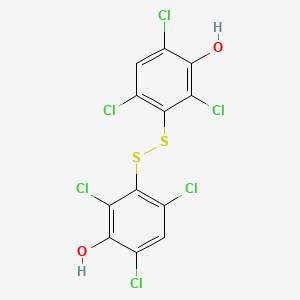
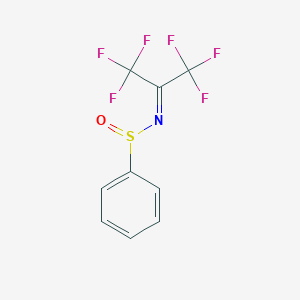
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
